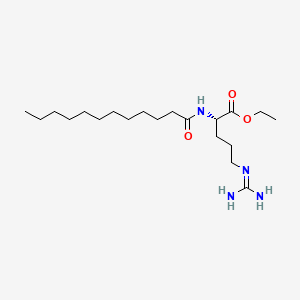![molecular formula C13H16O3 B3052972 Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate CAS No. 496061-80-4](/img/structure/B3052972.png)
Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Vue d'ensemble
Description
Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate is a complex organic compound. It contains an ethyl acetate moiety, which is a common ester, and a hydroxy-indene moiety, which is a type of hydrocarbon with a five-membered aromatic ring fused to a cyclohexene ring .
Chemical Reactions Analysis
The compound contains functional groups (ester and hydroxy groups) that can undergo a variety of chemical reactions. For instance, the ester could be hydrolyzed to yield an alcohol and a carboxylic acid . The hydroxy group could potentially be involved in reactions typical of alcohols.Applications De Recherche Scientifique
Synthetic Applications
Synthesis of Diazo Precursors
Ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate was synthesized via aldol-type condensation, aiding in exploring Lewis acid-induced decomposition reactions. This study provided insights into the mechanistic aspects of such reactions and the factors affecting product distribution, influencing both cationic and noncationic pathways (Gioiello et al., 2011).
Derivatives from Indazole Reactions
A reaction involving 1H-indazol-3-ol and ethyl chloroacetate yielded various esters, contributing to the understanding of ring enlargement in indazole to tetrahydroquinazoline. This research included spectroscopic analysis of the resultant esters (Bonanomi & Palazzo, 1977).
Marine Fungus Derivatives
Research on the ethyl acetate extract from the marine fungus Penicillium sp. led to the isolation of new compounds with structures similar to the subject compound. These findings have potential implications in natural product chemistry and marine biology (Wu et al., 2010).
Wessely Oxidation and Diels–Alder Reactions
Ethyl E-5-(4-ethyl-2-hydroxyphenyl)-2-pentenoate underwent Wessely oxidation and Diels–Alder reactions, leading to compounds structurally related to the subject molecule. This synthesis process is relevant for understanding complex organic synthesis pathways (Yates et al., 1993).
Chemical Analysis and Structure Elucidation
Spectroscopic and Diffractometric Study of Polymorphism
A detailed study was conducted on polymorphic forms of a compound structurally related to the subject compound, utilizing spectroscopic and diffractometric techniques. This research contributes to the understanding of analytical and physical characterization in pharmaceutical compounds (Vogt et al., 2013).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of related compounds were studied, providing insights into molecular interactions and conformational aspects. This research aids in understanding the structural properties of complex molecules (Lee et al., 2009).
Potential Bioactive Applications
- Secondary Metabolites from Mollusks: Chemical investigations of mollusks led to the isolation of compounds structurally similar to the subject molecule. These compounds were evaluated for antioxidant and anti-inflammatory activities, demonstrating the potential bioactive applications of such molecules (Chakraborty & Joy, 2019).
Mécanisme D'action
Target of Action
The primary targets of “ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate” are currently unknown The compound is relatively new and not much information is available about its specific targets and their roles
Result of Action
The molecular and cellular effects of “ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate” are currently unknown . These effects are typically the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Propriétés
IUPAC Name |
ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10,14H,2-4,8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMHLFQVFKWQS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582988 | |
| Record name | Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496061-80-4 | |
| Record name | Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

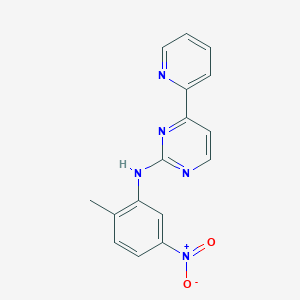
![1,3-Benzenediamine, 4-methyl-N3-[4-(2-pyridinyl)-2-pyrimidinyl]-](/img/structure/B3052891.png)

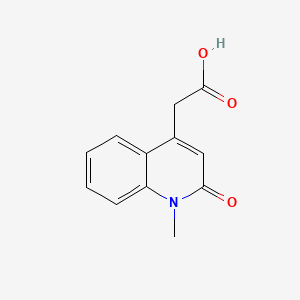
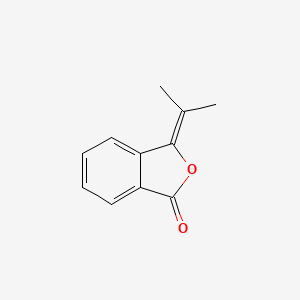
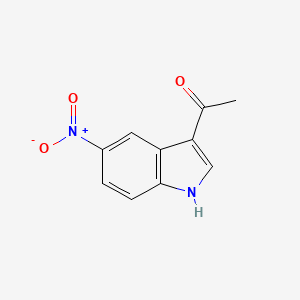
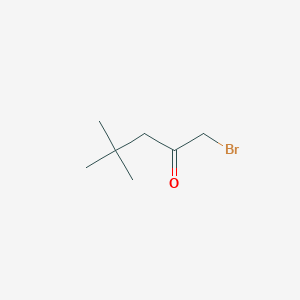
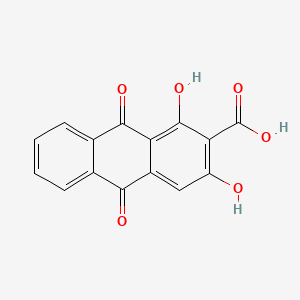
![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)
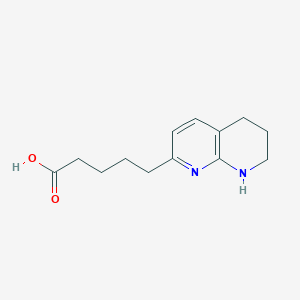


![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)
